molecular formula C7H4BrF3O B1291696 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene CAS No. 936249-94-4

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1291696
CAS No.: 936249-94-4
M. Wt: 241 g/mol
InChI Key: OQANLAKJTFXSQM-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene typically involves the bromination of 1-(difluoromethoxy)-4-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMSO or DMF.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 1-(difluoromethoxy)-4-fluorobenzene.

Scientific Research Applications

Chemistry: 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets. Research is ongoing to investigate its role in the development of novel therapeutic agents for various diseases.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers, coatings, and electronic materials. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene depends on its specific application. In the context of medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The presence of bromine, difluoromethoxy, and fluorine groups can influence its binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethoxy)benzene
  • 2-Bromo-1,3-difluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene

Comparison: 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring The presence of both difluoromethoxy and fluorine groups in specific positions imparts distinct chemical and physical properties compared to similar compounds For instance, 1-Bromo-2-(difluoromethoxy)benzene lacks the additional fluorine atom, which can influence its reactivity and applications

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANLAKJTFXSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640811
Record name 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-94-4
Record name 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)-5-fluorobromobenzene
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